

A Comparative Toxicological Analysis of **cis**-Nonachlor and Other Chlordane Components

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Compound of Interest

Compound Name: **cis**-Nonachlor

Cat. No.: B1202745

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An in-depth examination of the differential toxicological profiles of **cis**-Nonachlor, trans-Nonachlor, and technical chlordane, supported by experimental data, to inform research and development in toxicology and drug development.

Chlordane, a persistent organochlorine pesticide, is a complex mixture of over 120 different compounds.^[1] Although its use has been banned in many countries for decades, its persistence in the environment and ability to bioaccumulate continue to pose potential health risks.^[2] Among its various components, **cis**-Nonachlor and trans-Nonachlor are significant due to their prevalence in environmental samples and human tissues.^{[1][3][4][5]} Understanding the distinct toxicological effects of these individual congeners is crucial for accurate risk assessment and for elucidating the mechanisms of chlordane-induced toxicity. This guide provides a comparative analysis of the toxicological effects of **cis**-Nonachlor versus other key chlordane components, with a focus on experimental data from animal studies.

Comparative Toxicity Ranking and General Effects

Studies in Sprague-Dawley rats have established a general toxicity ranking for the major components of chlordane. Following 28-day oral administration, the approximate order from most to least toxic was determined to be: trans-Nonachlor > technical chlordane > **cis**-Nonachlor.^{[1][3][5]} This ranking is based on a range of observed toxicological endpoints, including effects on the liver and kidneys.^{[1][3][4][5]}

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data from a comparative study in Sprague-Dawley rats.

Table 1: Effects on Body and Organ Weights in Female Sprague-Dawley Rats

| Treatment Group (25 mg/kg) | Final Body Weight (g) | Liver Weight (g) | Liver (% of Body Weight) |
|----------------------------|-----------------------|------------------|--------------------------|
| Control | 248 ± 5 | 8.2 ± 0.3 | 3.3 ± 0.1 |
| cis-Nonachlor | 211 ± 7 | 12.3 ± 0.5 | 5.8 ± 0.2 |
| trans-Nonachlor | 196 ± 5 | 17.5 ± 0.7 | 8.9 ± 0.3 |
| Technical Chlordane | 213 ± 6 | 13.5 ± 0.5 | 6.3 ± 0.2* |

Statistically significant difference from the control group. Data adapted from Bondy et al. (2000).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Effects on Body and Organ Weights in Male Sprague-Dawley Rats

| Treatment Group (25 mg/kg) | Final Body Weight (g) | Liver Weight (g) | Liver (% of Body Weight) | Kidney Weight (g) | Kidney (% of Body Weight) |
|----------------------------|-----------------------|------------------|--------------------------|-------------------|---------------------------|
| Control | 382 ± 10 | 12.3 ± 0.4 | 3.2 ± 0.1 | 2.57 ± 0.07 | 0.67 ± 0.01 |
| cis-Nonachlor | 338 ± 12 | 18.9 ± 0.8 | 5.6 ± 0.2 | 3.01 ± 0.11 | 0.89 ± 0.03 |
| trans-Nonachlor | 305 ± 11 | 25.4 ± 1.1 | 8.3 ± 0.3 | 3.12 ± 0.11 | 1.02 ± 0.03 |
| Technical Chlordane | 329 ± 11 | 21.6 ± 0.8 | 6.6 ± 0.2 | 2.99 ± 0.10 | 0.91 ± 0.03* |

Statistically significant difference from the control group. Data adapted from Bondy et al. (2000).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Key Toxicological Endpoints

Hepatotoxicity

The liver is a primary target organ for chlordane and its components.[\[1\]](#)[\[3\]](#)[\[4\]](#) In both male and female rats, treatment with **cis-Nonachlor**, trans-Nonachlor, and technical chlordane resulted in increased liver weight.[\[1\]](#)[\[3\]](#)[\[4\]](#) The most pronounced hepatic changes were observed in rats treated with trans-Nonachlor.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Histopathological examination revealed changes consistent with microsomal enzyme induction.[\[1\]](#)[\[3\]](#)[\[5\]](#) This induction of liver microsomal enzymes is a known effect of chlordane.[\[6\]](#)

Nephrotoxicity

In male rats, elevated kidney weights were observed following treatment with trans-Nonachlor and technical chlordane.[\[1\]](#)[\[3\]](#)[\[4\]](#) **cis-Nonachlor** also resulted in significantly elevated kidney weights at higher doses.[\[4\]](#) Depressed organic ion transport in the kidneys was also noted in males treated with trans-Nonachlor and chlordane.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Immunotoxicity

The immune system is also a target of chlordane compounds. A 28-day oral treatment study in Sprague-Dawley rats demonstrated that both cis- and trans-Nonachlor were more immunotoxic than technical chlordane.[\[7\]](#) Specific effects included alterations in serum immunoglobulin levels.[\[8\]](#) For instance, significantly increased serum IgM was observed in high-dose female rats treated with technical chlordane, trans-nonachlor, or **cis-nonachlor**.[\[8\]](#) The nonachlor isomers exhibited more pronounced immunological effects compared to the technical mixture.[\[8\]](#)

Endocrine Disruption

Chlordane and its components are recognized as endocrine-disrupting chemicals (EDCs).[\[9\]](#) Exposure to **cis-Nonachlor** and trans-Nonachlor has been positively associated with testicular germ cell tumors.[\[8\]](#)[\[9\]](#) These compounds can interfere with hormone action and have been linked to adverse reproductive outcomes.[\[9\]](#)

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified chlordane as possibly carcinogenic to humans (Group 2B).[\[6\]](#) This classification is based on sufficient evidence of carcinogenicity in experimental animals and inadequate evidence in humans.[\[6\]](#) Studies in

mice have shown that oral administration of chlordane and its components can lead to an increased incidence of hepatocellular neoplasms.[6] In rats, an increased incidence of thyroid follicular-cell neoplasms has been observed.[6]

Bioaccumulation and Metabolism

Residue analysis in adipose tissue of rats indicated that trans-Nonachlor accumulates to a greater extent than **cis-Nonachlor** under identical dosing and exposure conditions.[1][3][4][5] For all tested compounds, the major metabolite, oxychlordane, was found to accumulate in adipose tissue.[1][3][4][5] Adipose tissue residue levels of the parent compounds and oxychlordane were higher in female rats.[1][3][4][5] Oxychlordane is considered a primary mammalian metabolite and is known to persist in adipose tissue.[10]

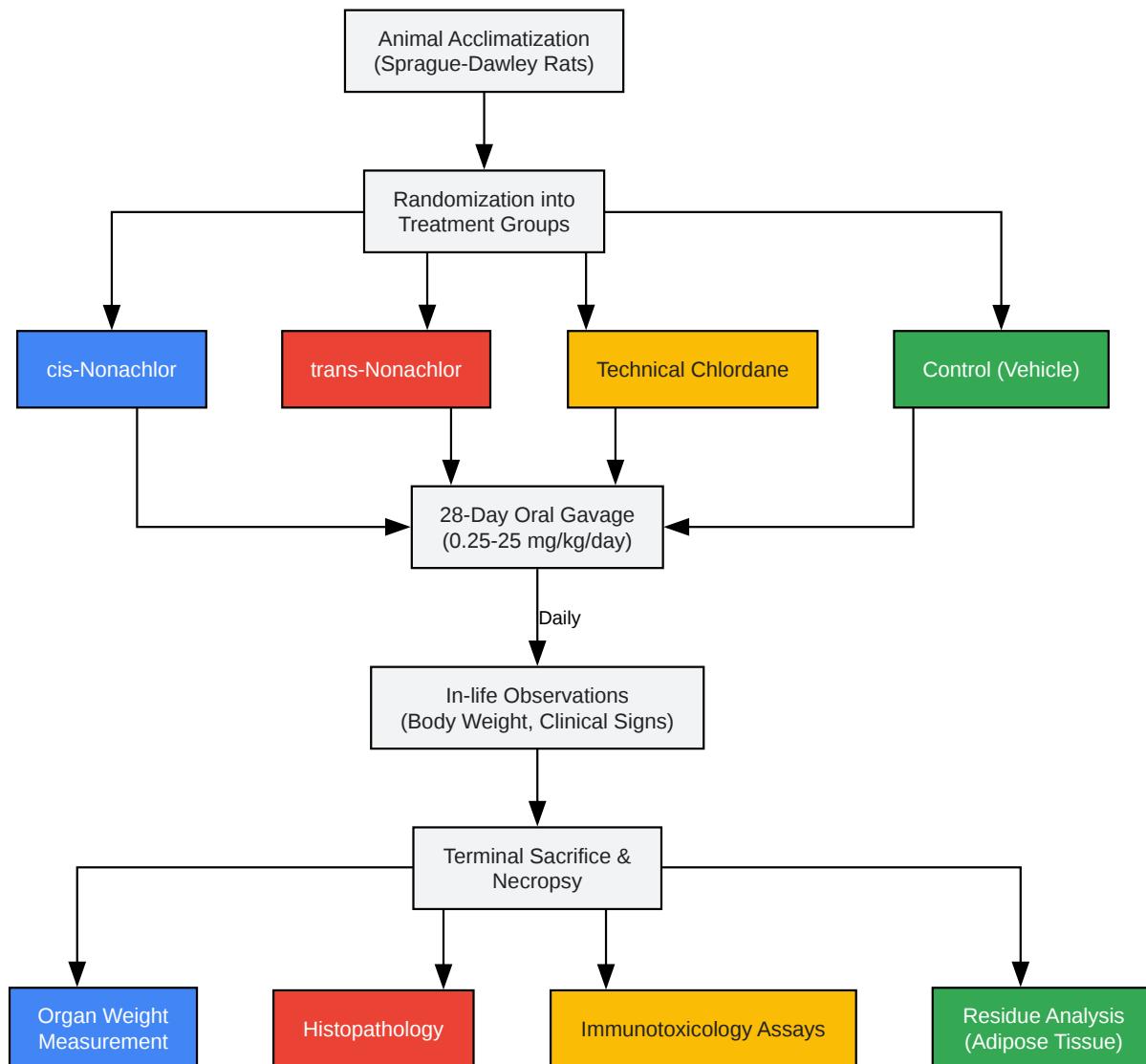
Experimental Protocols

28-Day Oral Gavage Study in Sprague-Dawley Rats

- Test Animals: Adult male and female Sprague-Dawley rats.
- Test Substances: **cis-Nonachlor**, trans-Nonachlor, and technical chlordane.
- Administration: Oral gavage for 28 consecutive days.
- Dosage: Doses ranged from 0.25 to 25 mg/kg body weight.[1][3][4]
- Endpoints Measured:
 - General Toxicity: Body weight, food and water consumption, clinical signs of toxicity.
 - Organ Weights: Liver, kidneys, spleen, thymus, adrenals, brain, ovaries, and testes.[4]
 - Histopathology: Microscopic examination of the liver and kidneys.[1][3]
 - Clinical Chemistry: Analysis of blood parameters.
 - Residue Analysis: Measurement of parent compounds and metabolites in adipose tissue. [1][3]

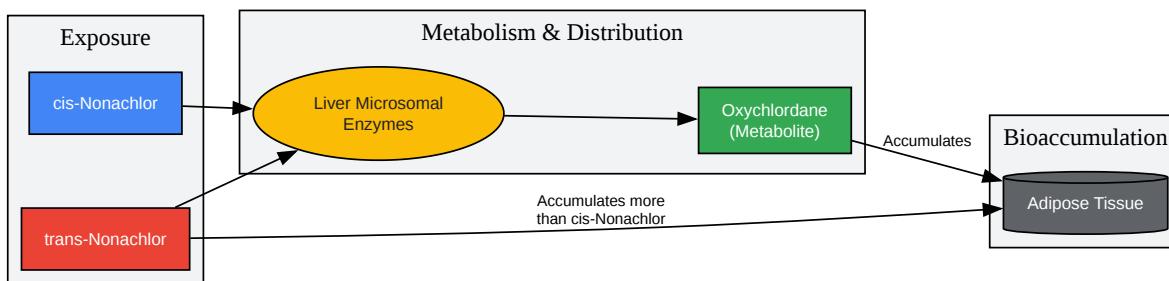
- Immunotoxicity Sub-study:
 - Endpoints: Total serum immunoglobulin (Ig) levels and subclasses, flow cytometric analysis of peripheral blood leukocytes and T-lymphocyte subsets, lymphoproliferative activity of splenocytes, and natural killer (NK) cell activity.[7]
 - Additional Assays (Females): Delayed-type hypersensitivity (DTH) response and resistance to Listeria monocytogenes.[7]

Visualizations



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Caption: Workflow for the 28-day comparative toxicity study.

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Caption: Chlordane metabolism and bioaccumulation pathway.

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